Ammonium hexafluorostannate

Catalog No.
S940429
CAS No.
16919-24-7
M.F
F₆H₈N₂Sn
M. Wt
268.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexafluorostannate

CAS Number

16919-24-7

Product Name

Ammonium hexafluorostannate

Molecular Formula

F₆H₈N₂Sn

Molecular Weight

268.78

InChI

InChI=1S/6FH.2H3N.Sn/h6*1H;2*1H3;/p-6

SMILES

N.N.[F-].[F-].[F-].[F-].[F-].[F-].[Sn]

Synonyms

Ammonium Hexafluorostannate(IV); Hexafluorostannate(2-) Diammonium; (OC-6-11)-Hexafluorostannate(2-) Diammonium; Ammonium Hexafluorostannate; Diammonium hexafluorostannate; Diammonium hexafluorostannate(2-); Diammonium tin hexafluoride; NSC 314269

Ammonium hexafluorostannate ((NH4)2SnF6, CAS: 16919-24-7) is a highly water-soluble, dual-function inorganic coordination complex primarily procured as a low-temperature precursor for advanced tin(IV) oxide (SnO2) and fluorine-doped tin oxide (FTO) materials [1]. Unlike standard tin halides, this compound provides both a stoichiometric tin source and a controlled fluoride release mechanism, making it uniquely suited for liquid-phase deposition (LPD) and template-assisted nanostructure synthesis [2]. Its ability to decompose cleanly into high-purity SnO2 without leaving metallic residues makes it a critical raw material for the fabrication of transparent conducting oxides, dye-sensitized solar cell (DSC) photoanodes, and high-performance photocatalysts[3].

Attempting to substitute Ammonium hexafluorostannate with common baseline precursors like Tin(IV) chloride (SnCl4) or Potassium hexafluorostannate (K2SnF6) introduces severe processability and purity bottlenecks [1]. In liquid-phase deposition, SnCl4 lacks the intrinsic fluoride ions required to slowly dissolve sacrificial templates (such as ZnO or alumina), forcing manufacturers to add separate, highly corrosive etching steps that can destroy delicate 1D nanostructures [2]. Furthermore, while K2SnF6 shares the hexafluorostannate anion, its thermal decomposition leaves residual potassium ions (K+) trapped in the SnO2 lattice; these alkali impurities act as severe electron recombination centers, degrading the electron mobility required for semiconductor and photovoltaic applications [3]. Consequently, (NH4)2SnF6 is non-interchangeable when simultaneous template etching and zero-metal-residue calcination are required.

One-Step Template Dissolution and SnO2 Deposition in LPD Workflows

During the synthesis of highly ordered SnO2 nanotubes or nanowires, (NH4)2SnF6 functions as a dual-action precursor. As it hydrolyzes to deposit SnO2, it simultaneously releases F- ions that gently dissolve sacrificial templates like anodic alumina membranes (AAM) or ZnO nanowires at low temperatures (25–70 °C) [1]. Substituting this with SnCl4 requires either a separate hydrofluoric acid etching step or high-temperature calcination, which increases manufacturing complexity and risks structural collapse[2].

Evidence DimensionIn situ template dissolution capability during deposition
Target Compound Data(NH4)2SnF6 enables simultaneous SnO2 deposition and template etching at 25–70 °C.
Comparator Or BaselineSnCl4 (requires separate external etchant or incompatible template strategies).
Quantified DifferenceReduces synthesis steps from multiple to one; lowers processing temperature compared to standard vapor methods.
ConditionsAqueous liquid phase deposition (LPD) using ZnO or AAM templates.

Procurement of this specific precursor allows manufacturers to streamline the fabrication of highly ordered 1D SnO2 nanostructures by eliminating secondary etching steps.

Clean Volatilization for High-Purity Semiconductor Grade SnO2

For optoelectronic applications, precursor residues act as fatal electron recombination centers. (NH4)2SnF6 decomposes cleanly between 300–550 °C, completely volatilizing its byproducts as NH3 and HF to yield >99.9% pure SnO2 [1]. Conversely, alkali-metal stannates such as K2SnF6 leave stoichiometric residual K+ ions trapped in the lattice, which drastically reduces electron mobility and lifetime in photoanodes [2].

Evidence DimensionResidual metal impurities post-calcination
Target Compound Data(NH4)2SnF6 yields 0% alkali metal residue after 550 °C calcination.
Comparator Or BaselineK2SnF6 (leaves stoichiometric K+ residue requiring extensive washing).
Quantified DifferenceComplete elimination of alkali metal recombination centers.
ConditionsThermal calcination at 300–550 °C in air.

Ensures the resulting SnO2 has the high electron mobility and long electron recombination lifetimes required for high-efficiency photoanodes and sensors.

Intrinsic Fluorine Source for FTO Film Fabrication

When synthesizing fluorine-doped tin oxide (FTO) via spray pyrolysis or hydrothermal methods, (NH4)2SnF6 inherently provides a controlled, pre-coordinated source of both Sn and F [1]. Using SnCl4 requires the precise co-addition of external fluorinating agents (like NH4F), which complicates precursor formulation and often leads to inhomogeneous F-doping profiles and phase segregation[2].

Evidence DimensionPrecursor formulation complexity for F-doping
Target Compound DataSingle-component precursor for both Sn and F delivery.
Comparator Or BaselineSnCl4 + NH4F (two-component mixture requiring precise molar balancing).
Quantified DifferenceEliminates the need for secondary dopant addition and reduces phase segregation risks.
ConditionsPrecursor solution preparation for FTO spray pyrolysis or hydrothermal synthesis.

Simplifies supply chains and formulation workflows for manufacturers of transparent conducting oxide (TCO) glass by reducing precursor variables.

Precursor for 1D SnO2 Nanostructures in Dye-Sensitized Solar Cells (DSCs)

Directly leveraging its dual-action template etching and deposition capabilities (as detailed in Section 3), this compound is the optimal precursor for fabricating highly ordered SnO2 nanotubes and nanowires. The clean thermal volatilization ensures the absence of alkali recombination centers, maximizing electron lifetime in DSC photoanodes [1].

Single-Source Precursor for Fluorine-Doped Tin Oxide (FTO) Coatings

Because it contains both tin and fluorine in a single pre-coordinated complex, (NH4)2SnF6 is utilized in spray pyrolysis and hydrothermal workflows to produce highly conductive, transparent FTO glass without the formulation complexity of mixing SnCl4 with external fluorinating agents [2].

Synthesis of High-Purity Heterostructured Photocatalysts

For advanced environmental remediation and hydrogen evolution applications, the compound is used to synthesize SnO2-based nanocomposites (e.g., with TiO2 or V2O5). Its low-temperature liquid-phase processability and clean decomposition profile prevent the introduction of metallic impurities that would otherwise poison the catalyst's active sites [3].

Dates

Last modified: 08-15-2023

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